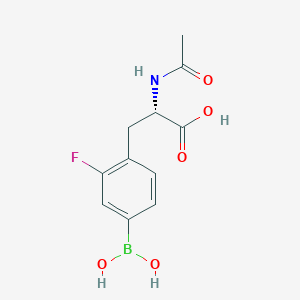
(S)-2-Acetamido-3-(4-borono-2-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid is a synthetic organic compound that features a boronic acid group, a fluorine atom, and an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include using more stable and readily available boron reagents, as well as optimizing reaction conditions to increase yield and reduce costs .
化学反応の分析
Types of Reactions
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to remove the boronic acid group, yielding different products.
Substitution: The fluorine atom and the acetamido group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can lead to the removal of the boronic acid group .
科学的研究の応用
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism by which (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with certain biomolecules, making it useful in drug design and development .
類似化合物との比較
Similar Compounds
Pinacol boronic esters: These compounds are also used in organic synthesis and have similar boronic acid groups.
Difluoromethylated compounds: These compounds contain fluorine atoms and are used in various chemical reactions.
特性
分子式 |
C11H13BFNO5 |
|---|---|
分子量 |
269.04 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(4-borono-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H13BFNO5/c1-6(15)14-10(11(16)17)4-7-2-3-8(12(18)19)5-9(7)13/h2-3,5,10,18-19H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChIキー |
HEBBLDKZZATGAM-JTQLQIEISA-N |
異性体SMILES |
B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)F)(O)O |
正規SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)NC(=O)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B13492869.png)

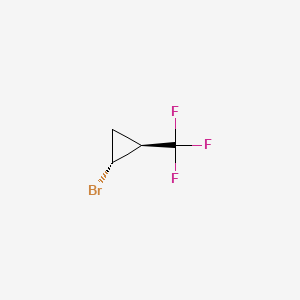
![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)
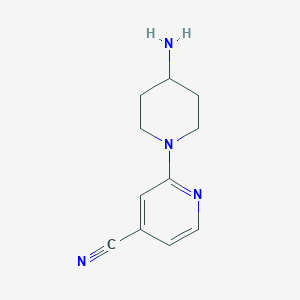
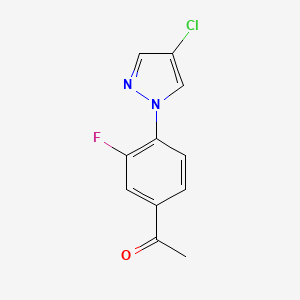
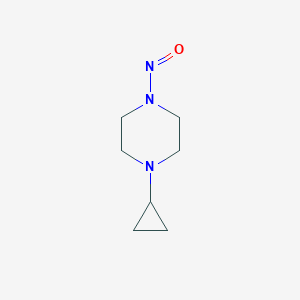
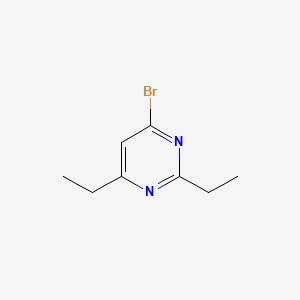
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
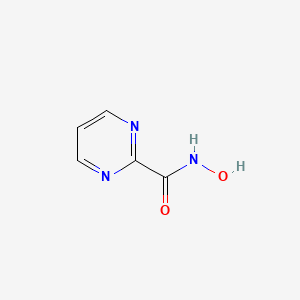
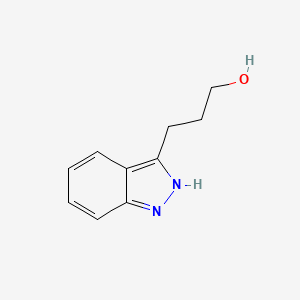
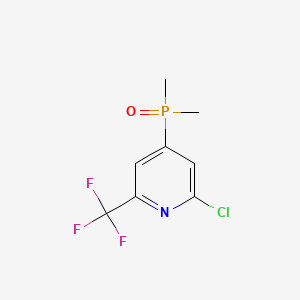
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
